(5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of dihydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an indole moiety, and a thioxodihydropyrimidine core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 1-(4-methylbenzyl)-1H-indole-3-carbaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with thiourea and a suitable catalyst under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process analytical technology (PAT) can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced dihydropyrimidine derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has shown potential as a bioactive molecule. Studies have indicated its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-1-(4-methoxyphenyl)-5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- **(5E)-1-(4-methoxyphenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Uniqueness
The uniqueness of (5E)-1-(4-methoxyphenyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C28H23N3O3S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(5E)-1-(4-methoxyphenyl)-5-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C28H23N3O3S/c1-18-7-9-19(10-8-18)16-30-17-20(23-5-3-4-6-25(23)30)15-24-26(32)29-28(35)31(27(24)33)21-11-13-22(34-2)14-12-21/h3-15,17H,16H2,1-2H3,(H,29,32,35)/b24-15+ |
InChI Key |
YVHAAOOPYWHJAT-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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